N-(2-chloro-1-phenylethyl)benzamide N-(2-chloro-1-phenylethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 176503-80-3
VCID: VC8247963
InChI: InChI=1S/C15H14ClNO/c16-11-14(12-7-3-1-4-8-12)17-15(18)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,18)
SMILES: C1=CC=C(C=C1)C(CCl)NC(=O)C2=CC=CC=C2
Molecular Formula: C15H14ClNO
Molecular Weight: 259.73 g/mol

N-(2-chloro-1-phenylethyl)benzamide

CAS No.: 176503-80-3

Cat. No.: VC8247963

Molecular Formula: C15H14ClNO

Molecular Weight: 259.73 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chloro-1-phenylethyl)benzamide - 176503-80-3

Specification

CAS No. 176503-80-3
Molecular Formula C15H14ClNO
Molecular Weight 259.73 g/mol
IUPAC Name N-(2-chloro-1-phenylethyl)benzamide
Standard InChI InChI=1S/C15H14ClNO/c16-11-14(12-7-3-1-4-8-12)17-15(18)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,18)
Standard InChI Key TXBAVMNXJHXYCM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(CCl)NC(=O)C2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)C(CCl)NC(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Properties

Structural Features

The compound consists of:

  • A benzamide moiety (C₆H₅CONH–).

  • A 2-chloro-1-phenylethyl substituent (–CH(CH₂Cl)C₆H₅).
    The chlorine atom at the β-position of the ethyl chain introduces steric and electronic effects, influencing reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₄ClNO
Molecular Weight259.73 g/mol
Boiling PointNot reported
Melting PointNot reported
Density1.163±0.06 g/cm³ (predicted)
pKa13.10±0.46 (predicted)

Spectroscopic Data

  • ¹H NMR (CDCl₃): Peaks at δ 1.58 (d, 3H), 5.20 (quartet, 1H), 6.5 (br s, 1H), and 7.26–7.34 (m, 5H) confirm the phenylethyl and benzamide groups .

  • IR: Stretching frequencies at 3360 cm⁻¹ (N–H) and 1640 cm⁻¹ (C=O) align with amide functional groups .

Synthesis and Optimization

Conventional Routes

N-(2-Chloro-1-phenylethyl)benzamide is typically synthesized via amide coupling:

  • Starting Materials: Benzoyl chloride and 2-chloro-1-phenylethylamine.

  • Reaction:

    C₆H₅COCl+C₆H₅CH(NH₂)CH₂ClBaseC₆H₅CONHCH(CH₂Cl)C₆H₅+HCl\text{C₆H₅COCl} + \text{C₆H₅CH(NH₂)CH₂Cl} \xrightarrow{\text{Base}} \text{C₆H₅CONHCH(CH₂Cl)C₆H₅} + \text{HCl}

    Bases like NaOH or KOH facilitate deprotonation, while aqueous conditions minimize organic solvent use .

Green Chemistry Approaches

A patent (CN103288667A) highlights aqueous-phase synthesis for analogous benzamides, achieving yields >98% by avoiding organic solvents . Similar methodologies could be adapted for N-(2-chloro-1-phenylethyl)benzamide to enhance sustainability.

Table 2: Comparative Synthesis Methods

MethodYield (%)SolventKey Advantage
Traditional Amidation70–85THF/DCMHigh reactivity
Aqueous Alkaline>98WaterEco-friendly, low cost

Applications and Pharmacological Relevance

Intermediate in Drug Synthesis

The compound serves as a precursor for:

  • Antimuscarinic agents: Structural analogs like solifenacin (used for overactive bladder) share the benzamide-phenylethyl backbone .

  • Chiral resolution: The (R)-enantiomer (CAS: 159717-45-0) is utilized in asymmetric synthesis .

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